

# Tangshenoside I: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Tangshenoside I*

Cat. No.: *B220280*

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An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of **Tangshenoside I** for Researchers, Scientists, and Drug Development Professionals.

## Introduction

**Tangshenoside I** is a naturally occurring phenylpropanoid glycoside isolated from the roots of *Codonopsis pilosula* and *Codonopsis tangshen*, plants widely used in traditional Chinese medicine.<sup>[1]</sup> Emerging research has highlighted its potential therapeutic applications, particularly in the amelioration of skeletal muscle atrophy and the prevention of gastric ulcers. This technical guide provides a comprehensive overview of the physical and chemical properties of **Tangshenoside I**, detailed experimental protocols for its extraction and analysis, and an in-depth look at its known biological activities and associated signaling pathways.

## Physical and Chemical Properties

**Tangshenoside I** is a complex molecule with the chemical formula  $C_{29}H_{42}O_{18}$ .<sup>[1]</sup> While experimentally determined data for some physical properties remain to be fully elucidated in the literature, a summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of **Tangshenoside I**

Property	Value	Source
Molecular Formula	C29H42O18	PubChem[1]
Molecular Weight	678.6 g/mol	PubChem[1]
IUPAC Name	(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid	PubChem[1]
CAS Number	117278-74-7	PubChem[1]
Computed XLogP3	-2.6	PubChem[1]
Hydrogen Bond Donor Count	9	PubChem[1]
Hydrogen Bond Acceptor Count	18	PubChem[1]
Rotatable Bond Count	15	PubChem[1]
Exact Mass	678.23711449	PubChem[1]
Monoisotopic Mass	678.23711449	PubChem[1]

Note: Specific experimental data for melting point and solubility in various solvents are not extensively reported in publicly available literature and would require experimental determination.

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Tangshenoside I**.

**Mass Spectrometry:** The fragmentation pattern of **Tangshenoside I** has been investigated using mass spectrometry. Key fragmentation pathways involve the loss of its two glucosyl moieties. In positive ion mode, characteristic fragment ions are observed, while in negative ion mode, different fragmentation patterns emerge, providing comprehensive structural information. [2][3][4]

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** While a complete, publicly available, and assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectrum for **Tangshenoside I** is not readily found in a single comprehensive source, various studies on the chemical constituents of *Codonopsis* species have reported partial or full spectral data for this compound. [5][6][7][8] Researchers should refer to specialized chemical databases and literature for detailed assignments.

**Fourier-Transform Infrared (FT-IR) Spectroscopy:** A detailed FT-IR spectrum with peak assignments for **Tangshenoside I** is not widely available in the public domain. Experimental determination would be necessary to characterize the vibrational frequencies of its functional groups.

## Experimental Protocols

### Extraction and Purification of Tangshenoside I from *Codonopsis pilosula*

The following is a general protocol for the extraction and isolation of **Tangshenoside I**, based on methods described for the separation of compounds from *Codonopsis pilosula*. [9][10][11][12][13]



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**Figure 1:** Workflow for the extraction and purification of **Tangshenoside I**.

#### Methodology:

- **Preparation of Plant Material:** Dried roots of *Codonopsis pilosula* are ground into a fine powder.
- **Extraction:** The powdered roots are subjected to reflux extraction with 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined ethanol extracts are filtered and then concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which is enriched with glycosides like **Tangshenoside I**, is collected.
- **Chromatographic Purification:** The n-butanol fraction is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is used to separate the components.
- **Isolation:** Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing **Tangshenoside I**. These fractions are then pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure **Tangshenoside I**.

## Biological Activity Assessment: Amelioration of Skeletal Muscle Atrophy

**Tangshenoside I** has been shown to ameliorate dexamethasone-induced muscle atrophy.<sup>[1]</sup><sup>[11]</sup><sup>[14]</sup><sup>[15]</sup><sup>[16]</sup><sup>[17]</sup> The following is a representative experimental protocol.

#### Animal Model:

- **Animals:** Male C57BL/6 mice are commonly used.
- **Induction of Atrophy:** Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of dexamethasone (e.g., 25 mg/kg body weight) for a period of 10-14 days.<sup>[11]</sup>

- Treatment: Concurrently with dexamethasone administration, mice are treated with **Tangshenoside I**. The administration route can be oral gavage, with doses determined by preliminary studies. A vehicle control group (receiving only the solvent for **Tangshenoside I**) and a positive control group (e.g., treated with a known anti-atrophic agent) are included.
- Outcome Measures: At the end of the treatment period, various parameters are assessed, including:
  - Body weight and muscle mass (e.g., gastrocnemius, tibialis anterior).
  - Muscle fiber cross-sectional area (histological analysis of muscle tissue stained with H&E).
  - Grip strength and motor function tests.
  - Biochemical markers of muscle damage (e.g., lactate dehydrogenase in serum).
  - Western blot analysis of key signaling proteins in muscle tissue lysates.

## Biological Activity Assessment: Prevention of Gastric Ulcer

**Tangshenoside I** has demonstrated protective effects against ethanol-induced gastric ulcers. [6][18][19][20][21][22][23] A typical experimental protocol is outlined below.

Animal Model:

- Animals: Male Wistar or Sprague-Dawley rats are commonly used.
- Induction of Gastric Ulcer: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/rat) to fasted rats. [6][19][20][23]
- Treatment: Rats are pre-treated with **Tangshenoside I** (at various doses, administered orally) for a specified period (e.g., 1-2 weeks) before the induction of ulcers. A vehicle control group and a positive control group (e.g., treated with omeprazole or another standard anti-ulcer drug) are included.

- Outcome Measures: One hour after ethanol administration, the animals are sacrificed, and their stomachs are examined for:
  - Macroscopic evaluation of gastric lesions (ulcer index).
  - Histopathological examination of the gastric mucosa.
  - Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.g., MDA, SOD, CAT) and inflammation.
  - Western blot analysis of proteins involved in relevant signaling pathways.

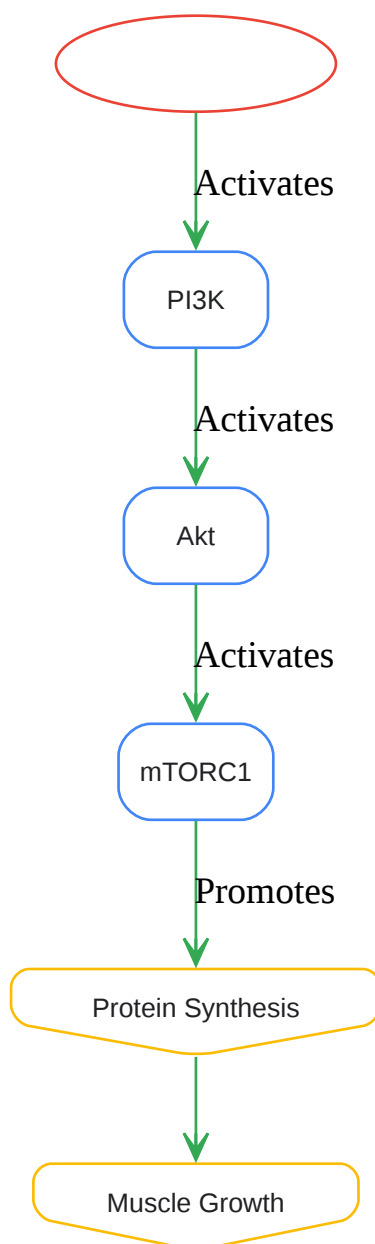
## Biological Activities and Signaling Pathways

### Amelioration of Skeletal Muscle Atrophy: PI3K/Akt/mTORC1 and SIRT1/PGC-1 $\alpha$ Pathways

**Tangshenoside I** has been shown to counteract muscle atrophy by modulating key signaling pathways that regulate protein synthesis and degradation.

**PI3K/Akt/mTORC1 Pathway:** This pathway is a central regulator of muscle protein synthesis.

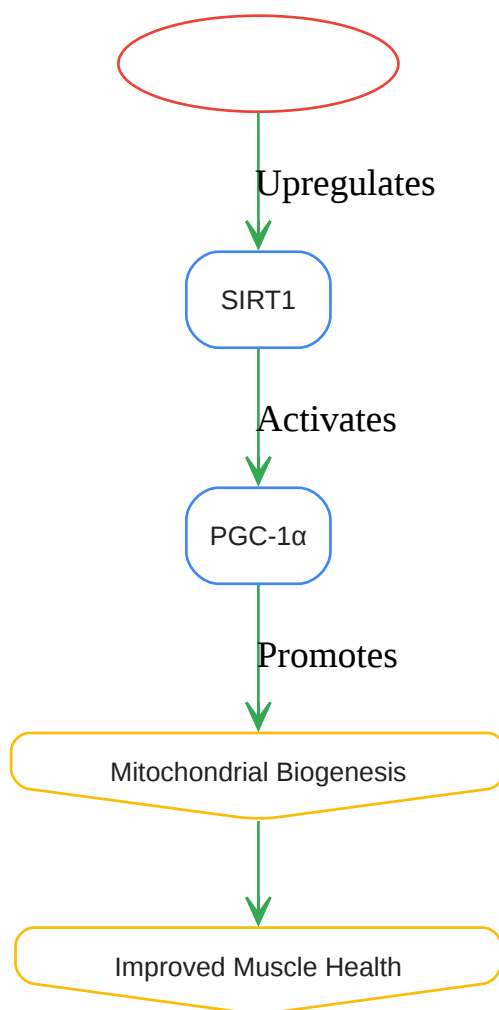
**Tangshenoside I** is proposed to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 then promotes protein synthesis by phosphorylating its downstream targets, such as p70S6K and 4E-BP1. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)



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**Figure 2:** Proposed activation of the PI3K/Akt/mTORC1 pathway by **Tangshenoside I**.

SIRT1/PGC-1 $\alpha$  Pathway: This pathway is involved in mitochondrial biogenesis and function, which are crucial for muscle health. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 $\alpha$ ). PGC-1 $\alpha$  is a master regulator of mitochondrial biogenesis. **Tangshenoside I** is suggested to upregulate this pathway, thereby enhancing mitochondrial function and protecting against muscle atrophy. [\[10\]](#)[\[15\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)



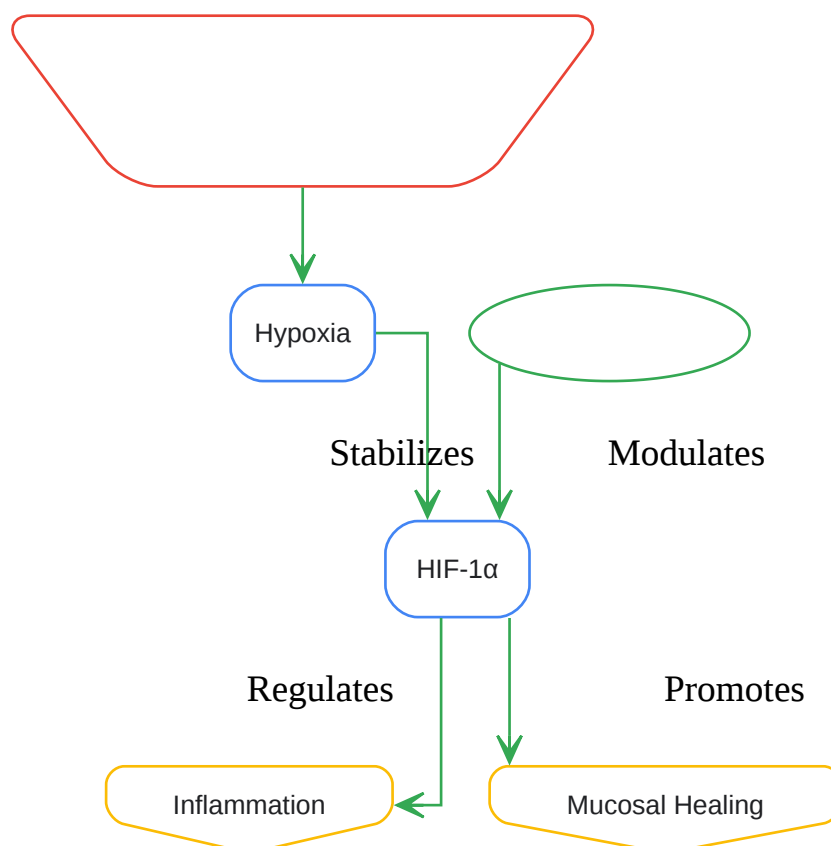
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**Figure 3:** Proposed upregulation of the SIRT1/PGC-1 $\alpha$  pathway by **Tangshenoside I**.

## Prevention of Gastric Ulcer: Potential Role of the HIF-1 $\alpha$ Pathway

The mechanism by which **Tangshenoside I** protects against gastric ulcers is still under investigation, but it is hypothesized to involve the regulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1 $\alpha$ ) signaling pathway.[2][4][22][32][33] HIF-1 $\alpha$  is a key transcription factor that responds to hypoxic conditions, which can occur during gastric mucosal injury. It plays a complex role in both promoting and protecting against tissue damage. It is suggested that **Tangshenoside I** may modulate the HIF-1 $\alpha$  pathway to reduce inflammation and promote mucosal healing.





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**Figure 4:** Hypothetical modulation of the HIF-1α pathway by **Tangshenoside I** in gastric ulcer.

## Conclusion

**Tangshenoside I** is a promising natural compound with significant therapeutic potential, particularly for muscle-related disorders and gastrointestinal protection. This technical guide has provided a consolidated resource of its known physical, chemical, and biological properties, along with foundational experimental protocols. Further research is warranted to fully elucidate its mechanisms of action, establish comprehensive spectroscopic and physical property data, and optimize its therapeutic application. The information presented herein is intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of **Tangshenoside I**.

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## References

- 1. Ginsenoside Rc prevents dexamethasone-induced muscle atrophy and enhances muscle strength and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIF-1 $\alpha$  is a Potential Molecular Target for Herbal Medicine to Treat Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of tangshenoside I in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]
- 10. The effect of SIRT1 protein knock down on PGC-1 $\alpha$  acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiodiversityPMC [biodiversitypmc.sibils.org]
- 12. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110151813B - A kind of Codonopsis pilosula extract and its preparation method and application - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Adaptations through the PGC-1 $\alpha$  and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. rsc.org [rsc.org]
- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF- $\kappa$ B pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. NMR Tables [chemdata.r.umn.edu]
- 22. jcancer.org [jcancer.org]
- 23. mdpi.com [mdpi.com]
- 24. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. SIRT1 Controls the Transcription of the Peroxisome Proliferator-activated Receptor- $\gamma$  Co-activator-1 $\alpha$  (PGC-1 $\alpha$ ) Gene in Skeletal Muscle through the PGC-1 $\alpha$  Autoregulatory Loop and Interaction with MyoD - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Changes in PGC-1 $\alpha$ /SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Network pharmacology unveils spleen-fortifying effect of Codonopsis Radix on different gastric diseases based on theory of "same treatment for different diseases" in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting HIF-1 $\alpha$  signaling pathway for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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